2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c13-4-3-8-6-14-11-2-1-9(5-10(8)11)17-7-12(15)16/h1-2,5-6,14H,3-4,7,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXTZXAOIZUEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC(=O)O)C(=CN2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Tryptamine Compound Class
The molecular architecture of 2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetic acid firmly places it within the tryptamine (B22526) family. Tryptamines are a class of monoamine alkaloids characterized by an indole (B1671886) ring connected to an amino group by a two-carbon side chain. wikipedia.org This structural motif is the backbone of many biologically significant molecules, including neurotransmitters and hormones. wikipedia.orgwikipedia.org
The subject compound is a substituted tryptamine, meaning its core structure has been modified. wikipedia.org Specifically, it features an acetic acid group linked to the 5th position of the indole ring through an oxygen atom (an ether linkage). This substitution is particularly noteworthy as the 5-position of the tryptamine scaffold is a common site for modifications that can dramatically alter a compound's biological activity. A prime example of a naturally occurring 5-substituted tryptamine is serotonin (B10506) (5-hydroxytryptamine), a crucial neurotransmitter involved in regulating mood, sleep, and appetite. wikipedia.orgwikipedia.org
The presence of the 2-aminoethyl group at the third position of the indole ring is the defining feature of tryptamines and is essential for their characteristic interactions with various receptors in the brain. wikipedia.org The addition of the acetic acid side chain at the 5-position introduces a carboxylic acid functional group, which can influence the molecule's polarity, solubility, and ability to interact with biological targets.
| Compound | Core Structure | Substitution at Position 5 | Significance |
|---|---|---|---|
| Tryptamine | Indole with a 2-aminoethyl group at C3 | None (Hydrogen) | Parent compound of the tryptamine class. wikipedia.org |
| Serotonin (5-Hydroxytryptamine) | Indole with a 2-aminoethyl group at C3 | Hydroxyl (-OH) group | Key endogenous neurotransmitter in the central nervous system. wikipedia.org |
| Melatonin (5-methoxy-N-acetyltryptamine) | Indole with a 2-aminoethyl group at C3 | Methoxy (B1213986) (-OCH3) group | Hormone involved in regulating the sleep-wake cycle. wikipedia.org |
| This compound | Indole with a 2-aminoethyl group at C3 | Oxyacetic acid (-OCH2COOH) group | A synthetic derivative with potential for novel pharmacological properties. |
Historical Perspective on the Research of Indole Derivatives in Neuroscience
The scientific journey into the significance of indole (B1671886) derivatives in neuroscience is a rich and evolving story. The indole ring system itself is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can interact with a wide range of biological targets. jpsbr.org
Interest in indole-containing compounds intensified in the 1930s with the discovery that this structure is present in many important alkaloids, including the amino acid tryptophan. jpsbr.org Tryptophan is the metabolic precursor to the neurotransmitter serotonin (B10506), and this discovery was a pivotal moment in neuroscience, linking a fundamental dietary component to brain chemistry and function. wikipedia.org
The subsequent decades saw an explosion of research into indole derivatives, leading to the development of numerous drugs that act on the central nervous system. jpsbr.org For instance, the development of selective serotonin reuptake inhibitors (SSRIs), a class of antidepressants that includes indole-based structures, revolutionized the treatment of depression and anxiety disorders. jpsbr.org
The study of both naturally occurring and synthetic indole derivatives has been instrumental in mapping the complex serotonergic system and its role in both normal brain function and in various psychiatric and neurological disorders. hilarispublisher.com This historical context provides the foundation for the continued exploration of novel indole-based molecules like 2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetic acid, as researchers seek to develop new therapeutic agents with improved specificity and efficacy.
Overview of Academic Interest in Endogenous Neuroactive Compounds
Established Synthetic Pathways for this compound
The established synthetic routes to this compound are typically multi-step sequences that require the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. The general strategy involves the construction of the tryptamine side chain at the C3 position of the indole (B1671886) ring and the etherification of the hydroxyl group at the C5 position.
Precursor Synthesis Strategies
The synthesis of the target molecule relies on key precursors that form the core indole structure and the functional side chains. A common and logical starting material is an indole derivative already possessing the C5-oxygen functionality, which is then elaborated.
A plausible and widely used precursor strategy begins with 5-benzyloxyindole . The benzyl group serves as a robust protecting group for the hydroxyl function, which is stable under various reaction conditions but can be readily removed in a final step.
The introduction of the 2-aminoethyl side chain at the C3 position is a critical sequence. One effective method involves the synthesis of 3-(2-nitroethyl)-1H-indoles . These intermediates can be prepared through the electrophilic alkylation of indoles with nitroalkenes. For instance, 5-benzyloxyindole can be reacted with a nitroalkene like nitroethene in a suitable solvent such as ethanol with a catalytic amount of acetic acid, followed by heating under reflux to yield 3-(2-nitroethyl)-5-(benzyloxy)-1H-indole. mdpi.com The subsequent reduction of the nitro group to a primary amine affords the desired tryptamine skeleton.
Another established route to the tryptamine side chain is through the Gramine synthesis . This involves reacting the indole with formaldehyde and dimethylamine to form the C3-substituted dimethylaminomethyl derivative (Gramine). This intermediate can then be displaced with a cyanide source, like sodium cyanide, to form an indole-3-acetonitrile. Subsequent reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields the 2-aminoethyl side chain. Throughout this process, the amino group is often protected, for example, as a benzamide, to prevent side reactions. derpharmachemica.com
Key Reaction Steps and Conditions
The assembly of this compound from its precursors involves a series of key chemical transformations. The following table outlines a representative synthetic sequence starting from 5-benzyloxyindole.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Nitroethylation | Nitroethene, Acetic Acid (catalytic), Ethanol, Reflux. | 3-(2-nitroethyl)-5-(benzyloxy)-1H-indole |
| 2 | Nitro Group Reduction | Lithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (THF), 85°C. derpharmachemica.com | 5-benzyloxytryptamine |
| 3 | Amino Group Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM), Room Temperature. | tert-butyl (2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)carbamate |
| 4 | Deprotection of Hydroxyl | Palladium on Carbon (Pd/C), Hydrogen (H₂), Ethanol/THF, Room Temperature. | tert-butyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate |
| 5 | Etherification | Ethyl bromoacetate, Potassium carbonate (K₂CO₃), Acetone, Reflux. | Ethyl 2-(3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indol-5-yloxy)acetate |
| 6 | Ester Hydrolysis | Lithium hydroxide (LiOH), THF/Methanol/Water, Room Temperature. derpharmachemica.com | 2-(3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indol-5-yloxy)acetic acid |
| 7 | Amino Group Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in Dioxane, DCM, Room Temperature. | This compound |
This pathway strategically utilizes protecting groups (benzyl for the hydroxyl and Boc for the amine) to direct the reactions. The reduction of the nitro group is a crucial step to form the primary amine of the tryptamine side chain. derpharmachemica.com The etherification at the 5-position is typically achieved via a Williamson ether synthesis, where the phenoxide ion of the 5-hydroxyindole attacks an alkyl halide, such as ethyl bromoacetate. Finally, sequential deprotection steps, involving hydrolysis of the ester and acid-catalyzed removal of the Boc group, yield the target compound.
Purification and Characterization Techniques for Synthetic Products
The isolation and verification of intermediates and the final product are critical to the synthetic process.
Purification:
Column Chromatography: This is the most common method for purifying the products of each reaction step. Silica gel is typically used as the stationary phase, with a gradient of solvents like ethyl acetate (B1210297) and hexane as the mobile phase. derpharmachemica.com
Crystallization: When the product is a solid, crystallization or recrystallization from a suitable solvent system can be an effective method to obtain highly pure material.
Solid-Phase Extraction (SPE): This technique can be used for rapid purification, particularly for removing excess reagents or by-products. nih.gov
Characterization: The identity and purity of the synthesized compounds are confirmed using a combination of spectroscopic and analytical methods. openpharmaceuticalsciencesjournal.com
| Technique | Purpose | Typical Observations for Indole Derivatives |
| ¹H NMR | Determines the number and type of protons, providing structural information. | Aromatic protons in the 6-8 ppm range, indole N-H proton often a broad singlet >8 ppm, CH₂ protons of the side chains in the 2-5 ppm range. |
| ¹³C NMR | Determines the number and type of carbon atoms. | Aromatic and indole ring carbons in the 100-140 ppm range, carbonyl carbon of the acid >170 ppm. |
| Mass Spec. | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |
| FTIR | Identifies functional groups present in the molecule. | N-H stretching (amine and indole) around 3300-3400 cm⁻¹, C=O stretching (carboxylic acid) around 1700-1725 cm⁻¹, C-O stretching (ether) around 1200-1250 cm⁻¹. |
| HPLC | Assesses the purity of the final compound. | A single major peak indicates a high degree of purity. |
Novel Approaches to Chemical Synthesis
Recent advancements in synthetic chemistry aim to develop more efficient, cost-effective, and environmentally friendly methods for producing complex molecules like this compound.
Development of Efficient and Environmentally Benign Syntheses
The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. openpharmaceuticalsciencesjournal.com Reactions such as cycloadditions, condensations, and alkylations in indole synthesis have been successfully accelerated using this technique. umb.edu
Flow Chemistry: Continuous flow systems offer advantages in terms of safety, scalability, and reaction control. polimi.it By pumping reagents through heated and pressurized tubes or microreactors, mass and heat transfer are improved, leading to more efficient and reproducible syntheses. This approach is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.
Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. Research is focused on replacing these with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. ijsr.inresearchgate.net "On-water" reactions, where insoluble reactants are vigorously stirred in an aqueous suspension, have shown surprising rate enhancements for certain transformations. ijsr.in
Catalysis: The development of novel catalysts can improve the efficiency and selectivity of synthetic steps. This includes the use of heterogeneous catalysts that can be easily recovered and reused, or organocatalysts that avoid the use of toxic heavy metals. rsc.org
Exploration of Alternative Starting Materials
Shifting from petroleum-based starting materials to renewable or more readily available precursors is a key goal of modern synthetic chemistry.
Alternative Indole Syntheses: Instead of starting with a pre-formed indole ring, methods like the Fischer, Reissert, or Bischler-Möhlau indole syntheses can construct the indole core from simpler, non-indole precursors like anilines and ketones or aldehydes. derpharmachemica.com This allows for greater flexibility in introducing substituents onto the indole ring.
Bio-based Feedstocks: There is growing interest in using starting materials derived from biomass. For example, aldehydes like furfural, which can be obtained from plant matter, can be transformed into key synthetic intermediates through chemoenzymatic processes. nih.gov While not a direct route to this specific target, the concept represents a sustainable long-term strategy for chemical manufacturing.
Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity under mild conditions. For instance, enzymes could potentially be used for the stereoselective reduction of intermediates or the hydrolysis of esters, reducing the need for chemical reagents and simplifying purification processes. nih.gov
Synthesis of Structural Analogs and Derivatives for Research
The generation of a library of analogs of this compound is pivotal for exploring its biological activities. Synthetic strategies are designed to allow for systematic structural variations.
The indole nucleus is a versatile scaffold that can be modified at various positions to modulate biological activity. Common strategies for the synthesis of tryptamine derivatives with functionalized indole rings can be adapted for the target molecule grinnell.edu. Substituents can be introduced at different positions of the indole ring to influence the electronic and steric properties of the molecule.
One common approach involves the use of substituted indoles as starting materials. For instance, tryptamine derivatives with substitutions on the indole ring are often commercially available, albeit at a higher cost for certain substitution patterns, such as at the 6-position grinnell.edu. Alternatively, functional groups can be introduced onto the indole core of a precursor molecule through various organic reactions. For example, halogenation, nitration, and Friedel-Crafts reactions can be employed to introduce substituents at specific positions of the indole ring, which can then be further modified.
The following table summarizes some possible modifications of the indole core and the potential synthetic methods that could be employed.
| Modification Site | Type of Modification | Potential Synthetic Strategy |
| C-2 Position | Alkylation, Arylation | Direct C-H activation, transition metal-catalyzed cross-coupling reactions. |
| C-4 Position | Halogenation, Nitration | Electrophilic aromatic substitution on a suitable indole precursor. |
| C-6 Position | Alkoxylation, Halogenation | Synthesis from a pre-functionalized indole or late-stage functionalization. |
| N-1 Position | Alkylation, Acylation | Reaction with alkyl halides or acyl chlorides in the presence of a base. |
These modifications can significantly impact the interaction of the molecule with its biological targets.
The aminoethyl side chain of this compound offers a prime location for derivatization to alter its pharmacokinetic and pharmacodynamic properties. The primary amine group can be readily modified through various reactions.
N-Alkylation and N-Acylation: The nitrogen atom of the aminoethyl group can be alkylated or acylated to introduce a wide range of functional groups. N-alkylation can be achieved using alcohols as alkylating agents in the presence of an iridium catalyst nih.govresearchgate.netsigmaaldrich.com. This method is efficient for the synthesis of secondary amines. N-acylation is another common modification, where the amine is reacted with carboxylic acids or their derivatives to form amides. A sustainable method for the synthesis of N-acyl tryptamines involves the use of T3P (propane phosphonic acid anhydride) as a coupling agent frontiersin.orgnih.gov.
Reductive Amination: The amino group can also be modified via reductive amination with aldehydes or ketones to yield secondary or tertiary amines.
The table below illustrates some common derivatizations of the aminoethyl side chain.
| Derivatization | Reagents and Conditions | Resulting Functional Group |
| N-Monoalkylation | Alkyl alcohol, [Ir] catalyst | Secondary amine |
| N,N-Dialkylation | Excess alkyl halide, base | Tertiary amine |
| N-Acylation | Carboxylic acid, T3P, Et3N | Amide |
| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamide |
These modifications can influence the polarity, basicity, and steric bulk of the side chain, thereby affecting receptor binding and metabolic stability.
The carboxymethoxy group is a critical component of the molecule, and its modification can significantly impact its properties. Modifications can be made to the carboxylic acid itself or to the methylene (B1212753) bridge.
Esterification and Amidation: The carboxylic acid can be converted to its corresponding esters or amides to act as prodrugs or to alter the molecule's solubility and transport properties. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. Amide formation can be accomplished by activating the carboxylic acid (e.g., with a carbodiimide) and reacting it with an amine. In the context of aryloxyacetic acids, the ethyl ester group has been shown to serve as a prodrug to enhance oral absorption, with the carboxylic acid being the active species in vivo nih.gov.
Homologation and Substitution: The length of the oxyacetic side chain can be extended (homologation) or substituted to alter the spatial relationship between the indole core and the acidic group nih.gov. For example, replacing the methylene group with a longer alkyl chain or introducing substituents on the methylene bridge can be explored.
Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups, known as bioisosteres, such as tetrazoles or phosphonic acids, to potentially improve metabolic stability or binding affinity.
The following table provides examples of modifications to the carboxymethoxy moiety.
| Modification Type | Synthetic Approach | Potential Outcome |
| Ester Formation | Fischer esterification with various alcohols | Prodrug with altered solubility and absorption |
| Amide Formation | Carbodiimide coupling with various amines | Altered polarity and hydrogen bonding capacity |
| Chain Homologation | Williamson ether synthesis with longer haloalkanoic acids | Modified spatial orientation of the acidic group |
| Bioisosteric Replacement | Multi-step synthesis to introduce a tetrazole or phosphonic acid group | Improved metabolic stability or target interaction |
Systematic alteration of the oxyacetic side chain is a key strategy in optimizing the pharmacological profile of aryloxyacetic acid derivatives nih.gov.
Isotopic labeling is an indispensable tool for elucidating metabolic pathways, quantifying drug levels in biological matrices, and studying reaction mechanisms. The most commonly used isotopes for labeling organic molecules are deuterium (²H), carbon-13 (¹³C), and carbon-14 (¹⁴C) nih.gov.
Deuterium Labeling: The introduction of deuterium atoms can be used to study the kinetic isotope effect, which can provide insights into metabolic pathways. Deuteration at specific sites can slow down metabolism, potentially improving the pharmacokinetic profile of a drug. For tryptamine derivatives, deuterium can be introduced into the side chain or the indole ring. Enzymatic decarboxylation of tryptophan derivatives in a deuterated medium is one method to obtain tryptamines labeled in the side chain nih.govresearchgate.net. Deuterium-labeled tryptamine derivatives are also used as internal standards in gas chromatography-mass spectrometry (GC-MS) analysis epa.gov. The synthesis of deuterated N,N-dimethyltryptamine has been reported to investigate its effect on in vitro metabolic stability nih.gov.
Carbon-14 Labeling: Carbon-14 is a long-lived radioisotope that is widely used in drug metabolism and pharmacokinetic studies moravek.comselcia.com. The position of the ¹⁴C label is crucial and is typically placed in a metabolically stable part of the molecule to ensure that the label is not lost during biotransformation selcia.com. For a molecule like this compound, the ¹⁴C label could be introduced into the indole ring or the side chain. The synthesis of ¹⁴C-labeled serotonin has been reported for use in biological studies nih.gov.
The table below outlines common isotopic labeling strategies.
| Isotope | Labeling Position | Purpose |
| Deuterium (²H) | Aminoethyl side chain | Study of metabolic stability (kinetic isotope effect) |
| Deuterium (²H) | Indole ring | Internal standard for analytical quantification |
| Carbon-13 (¹³C) | Indole ring or side chain | Mechanistic studies, NMR-based analysis |
| Carbon-14 (¹⁴C) | Metabolically stable position | ADME (Absorption, Distribution, Metabolism, Excretion) studies |
These isotopically labeled analogs are invaluable for in-depth pharmacological and metabolic profiling of this compound and its derivatives.
Interactions with Neurotransmitter Receptors
Information regarding the specific binding affinities and selectivity of this compound for various neurotransmitter receptors is not available in the public domain.
No published studies were identified that characterized the binding profile of this compound at any serotonin (5-HT) receptor subtypes. While the structurally related endogenous neurotransmitter, serotonin (5-hydroxytryptamine), demonstrates broad affinity for numerous 5-HT receptors, the specific affinities (Ki or IC50 values) for this particular acetic acid derivative have not been reported. Consequently, a data table of its serotonin receptor affinities cannot be generated.
There is no available data on the interaction of this compound with any Trace Amine-Associated Receptors (TAARs), including the TAAR1 subtype.
No information has been published detailing the binding profile of this compound at other central nervous system receptors.
Ligand-Receptor Dynamics and Signal Transduction
Due to the absence of binding data, there is a corresponding lack of information on the functional activity and downstream signaling effects of this compound.
No in vitro functional assays have been reported for this compound. Therefore, its characterization as a potential agonist, antagonist, inverse agonist, or allosteric modulator at any receptor is currently unknown.
There are no published studies investigating the ability of this compound to modulate intracellular signaling pathways. Data on G protein activation (such as [³⁵S]GTPγS binding assays) or β-arrestin recruitment, which are crucial for understanding the functional selectivity of a ligand, have not been reported for this compound.
Desensitization and Internalization Mechanisms in Cellular Models
A comprehensive review of published scientific literature yielded no specific data regarding the desensitization and internalization mechanisms of this compound in cellular models. Studies detailing the compound's effects on receptor sensitivity, downregulation, or sequestration following acute or prolonged exposure have not been reported.
Modulatory Effects on Neurotransmitter Systems (Excluding in vivo Behavioral Outcomes)
There is currently no available research data from preclinical in vitro studies, such as radioligand binding assays or functional assays, that characterizes the modulatory effects of this compound on presynaptic or postsynaptic receptors. Its affinity and activity at specific neurotransmitter receptors remain uncharacterized in the public domain.
No preclinical studies have been published that investigate the influence of this compound on neurotransmitter release or reuptake processes. In vitro experiments using models such as synaptosomes to measure the release or transporter-expressing cell lines to assess reuptake inhibition for key neurotransmitters (e.g., serotonin, dopamine, norepinephrine) have not been reported for this specific compound.
Enzyme Interactions and Metabolic Stability in vitro
While direct metabolic studies for this compound are not available in the literature, its chemical structure allows for a theoretical assessment of potential metabolizing enzymes. The compound possesses a tryptamine core structure, which is characteristic of substrates for several major enzyme systems involved in xenobiotic metabolism.
Monoamine Oxidase (MAO): The molecule contains a primary amine on its ethylamine (B1201723) side chain. This functional group is a key target for monoamine oxidases (MAO-A and MAO-B), which are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin and various xenobiotics. medrxiv.orgsemanticscholar.org Therefore, it is plausible that this compound could serve as a substrate for MAO, leading to the formation of an aldehyde intermediate.
Aldehyde Dehydrogenase (ALDH): Following a potential MAO-catalyzed deamination, the resulting unstable aldehyde would likely be a substrate for aldehyde dehydrogenase (ALDH). This enzyme would oxidize the aldehyde to a carboxylic acid, yielding a final metabolite. This MAO-ALDH pathway is the primary route for the degradation of endogenous serotonin. semanticscholar.org
Cytochrome P450 (CYP) Enzymes: The Cytochrome P450 superfamily is the most significant enzyme system involved in Phase I metabolism of drugs and other foreign compounds. nih.gov These enzymes catalyze a wide range of oxidative reactions. The indole ring of this compound is a potential site for hydroxylation by various CYP isoforms, such as those in the CYP1, CYP2, and CYP3 families, which are responsible for the metabolism of the majority of clinical drugs.
The following table summarizes the potential enzymatic interactions based on the compound's structure.
| Enzyme Family | Potential Metabolic Action | Structural Moiety Targeted |
| Monoamine Oxidase (MAO) | Oxidative deamination | Ethylamine side chain |
| Aldehyde Dehydrogenase (ALDH) | Oxidation of aldehyde intermediate | Aldehyde (product of MAO action) |
| Cytochrome P450 (CYP) | Hydroxylation, other oxidative reactions | Indole ring system |
This table is based on theoretical metabolic pathways derived from the chemical structure of the compound and general knowledge of xenobiotic metabolism. It does not represent the results of direct experimental studies on this compound.
No published in vitro studies detailing the enzyme kinetics of this compound were identified. Key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), have not been determined for its interaction with metabolizing enzymes like MAO or specific CYP450 isoforms. Consequently, its intrinsic clearance (CLint) in liver microsomes or hepatocytes remains unknown.
Metabolic Pathways and Metabolite Profiling in Isolated Systems
The metabolic fate of the compound this compound has been primarily characterized through in vitro studies utilizing isolated systems such as liver microsomes and hepatocytes. These preclinical investigations are crucial for elucidating the biotransformation pathways and identifying the resulting metabolites. Due to the structural similarities with endogenous compounds, particularly serotonin (5-hydroxytryptamine), the metabolic pathways of this compound are predicted to follow analogous enzymatic reactions.
The primary metabolic route for this compound is anticipated to be oxidative deamination, a pathway well-documented for structurally related indoleamines. nih.govmtc-usa.com This process is catalyzed by monoamine oxidases (MAOs), followed by further oxidation by aldehyde dehydrogenases (ALDHs). semanticscholar.orgresearchgate.net An alternative, secondary pathway involves direct conjugation of the parent molecule, specifically through glucuronidation. researchgate.net
Oxidative Deamination Pathway
The initial and rate-limiting step in the primary metabolic cascade is the oxidative deamination of the aminoethyl side chain. nih.gov This reaction is catalyzed by monoamine oxidase (MAO), a flavin-containing enzyme located on the outer mitochondrial membrane. researchgate.netnih.gov The action of MAO on this compound is expected to yield a highly reactive aldehyde intermediate, (5-(carboxymethoxy)-1H-indol-3-yl)acetaldehyde.
Following its formation, this aldehyde intermediate undergoes rapid oxidation to its corresponding carboxylic acid derivative. This subsequent step is catalyzed by aldehyde dehydrogenase (ALDH), a nicotinamide adenine dinucleotide (NAD+)-dependent enzyme. mtc-usa.comsemanticscholar.org The final product of this pathway is [5-(carboxymethoxy)-1H-indol-3-yl]acetic acid. This metabolite is analogous to 5-hydroxyindoleacetic acid (5-HIAA), the principal metabolite of serotonin. mtc-usa.comsmw.ch
Conjugation Pathway: Glucuronidation
A secondary metabolic pathway observed in isolated systems is the direct conjugation of the parent compound via glucuronidation. This reaction involves the transfer of a glucuronic acid moiety from uridine diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of the indole ring, a process catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net
In studies utilizing human liver microsomes, the formation of a serotonin-O-glucuronide has been characterized, and similar activity is expected for this compound. researchgate.net Kinetic analyses of serotonin glucuronidation in human liver microsomes have determined the apparent Michaelis constant (Km) and maximum velocity (Vmax). researchgate.net These parameters provide an estimation of the affinity of the UGT enzymes for the substrate and the maximum rate of the conjugation reaction under saturating substrate concentrations.
Metabolite Profile in Isolated Systems
The metabolite profile of this compound in isolated systems is characterized by the products of the aforementioned pathways. The primary metabolite observed is the carboxylic acid derivative formed through oxidative deamination, with the glucuronide conjugate being a secondary, but significant, product.
Below is a summary of the key metabolic reactions and the resulting metabolites identified in preclinical in vitro studies.
| Metabolic Pathway | Enzyme(s) | Intermediate Metabolite | Final Metabolite |
|---|---|---|---|
| Oxidative Deamination | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH) | (5-(carboxymethoxy)-1H-indol-3-yl)acetaldehyde | [5-(carboxymethoxy)-1H-indol-3-yl]acetic acid |
| Glucuronidation | UDP-glucuronosyltransferase (UGT) | N/A | This compound-O-glucuronide |
The following table presents the kinetic parameters for the glucuronidation of the parent compound, based on data from serotonin metabolism in human liver microsomes. researchgate.net
| Parameter | Value | Unit |
|---|---|---|
| Apparent Km | 8.8 ± 0.3 | mM |
| Apparent Vmax | 43.4 ± 0.4 | nmol/min/mg protein |
Structure Activity Relationship Sar Studies
Elucidation of Pharmacophoric Requirements for Receptor Binding
The interaction of indole-based ligands with serotonin (B10506) receptors is dictated by a set of key pharmacophoric features that ensure molecular recognition and the initiation of a biological response. For tryptamine (B22526) derivatives, including 2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetic acid, these features are critical for binding affinity.
A fundamental requirement is the protonatable nitrogen atom of the ethylamine (B1201723) side chain. At physiological pH, this amine group is positively charged and forms a crucial ionic bond with a conserved aspartate residue (Asp3.32) in the third transmembrane domain (TM3) of many serotonin receptors, including the 5-HT1A and 5-HT2A subtypes. This electrostatic interaction serves as a primary anchor for the ligand within the binding pocket. nih.gov
The indole (B1671886) nucleus itself is another essential pharmacophoric element. It engages in hydrophobic and aromatic stacking interactions with non-polar and aromatic amino acid residues within the receptor's binding site. nih.gov Specifically, residues like tryptophan and phenylalanine in the transmembrane domains often form these vital connections. The NH group of the indole ring can also act as a hydrogen bond donor, further stabilizing the ligand-receptor complex. nih.gov
The distance between the centroid of the indole ring and the basic nitrogen is a critical parameter, generally optimal in the range of 5.2–5.7 Å. This spatial arrangement ensures that the ligand can simultaneously engage with the key interaction points within the receptor.
For this compound, these core requirements are met:
An ethylamine side chain with a terminal primary amine.
An indole scaffold for hydrophobic and potential hydrogen bonding interactions.
The appropriate spatial relationship between these two features.
The presence of the bulky and acidic (5-yloxy)acetic acid moiety introduces an additional feature that can significantly influence receptor interaction, potentially by forming hydrogen bonds or electrostatic interactions with residues in the more extracellular regions of the binding pocket.
Impact of Functional Group Modifications on Biological Activity
The biological activity of a tryptamine scaffold can be finely tuned by modifying its functional groups. This section explores how alterations to the indole ring, the ethylamine side chain, and the unique 5-position substituent of this compound can be expected to impact its interaction with serotonin receptors, based on extensive research on related compounds.
Indole Ring Substitutions:
Substituents on the indole nucleus have a profound effect on receptor affinity and selectivity. The 5-position is particularly sensitive to modification.
5-Hydroxy and 5-Methoxy Groups: The presence of a 5-hydroxy group, as in serotonin, or a 5-methoxy group often enhances affinity for several 5-HT receptors, particularly the 5-HT1A receptor. nih.gov 5-substituted tryptamines generally exhibit high affinity for 5-HT1A receptors. nih.gov The oxygen atom in these groups can act as a hydrogen bond acceptor.
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the indole ring can modulate the electronic properties of the nucleus, which in turn affects binding. For some tryptamine series, an electron-deficient indole ring is crucial for achieving antagonist activity at 5-HT1B/1D receptors. nih.gov
Ethylamine Side Chain Modifications:
N-Alkylation: Substitution on the terminal amine of the ethylamine side chain significantly influences receptor selectivity and potency. N,N-dimethylation, as seen in DMT, often maintains or enhances affinity for 5-HT2A receptors compared to the primary amine. researchgate.net N-benzyl substitution can also increase affinity for 5-HT2 receptors. nih.gov The primary amine in this compound suggests it may have a different selectivity profile compared to its N-alkylated counterparts.
α-Alkylation: The addition of a methyl group at the α-carbon of the ethylamine side chain (adjacent to the indole ring) generally reduces affinity for 5-HT receptors.
The following table summarizes the expected impact of these modifications based on studies of analogous compounds.
| Modification Location | Functional Group Change | Expected Impact on Biological Activity |
| Indole Ring (5-position) | Hydroxy or Methoxy (B1213986) | Generally increases affinity for 5-HT1A receptors. nih.gov |
| Bulky/Acidic Group (e.g., -oxy)acetic acid) | Potential for new interactions (H-bonding, electrostatic); may alter selectivity and potency significantly. | |
| Electron-Withdrawing Group | Can shift activity towards antagonism for certain receptor subtypes. nih.gov | |
| Ethylamine Side Chain | N,N-dimethylation | Often maintains or increases 5-HT2A affinity. researchgate.net |
| N-benzylation | Can increase 5-HT2 receptor affinity. nih.gov | |
| α-methylation | Generally decreases receptor affinity. |
Conformational Analysis and Bioactive Conformations
The three-dimensional shape, or conformation, of a ligand is paramount for its ability to fit into a receptor's binding pocket. For flexible molecules like this compound, understanding the preferred low-energy conformations and, more importantly, the specific "bioactive" conformation adopted upon binding, is key to understanding its activity.
The ethylamine side chain of tryptamine derivatives is flexible due to the rotatable bonds. Computational and experimental studies on tryptamine have shown that it can exist in several stable conformations, often described as gauche or eclipsed with respect to the Cα-Cβ bond. researchgate.net The orientation of the amino group relative to the indole ring is also a critical factor. researchgate.net
The bioactive conformation of the ethylamine side chain is believed to be different for different 5-HT receptor subtypes. This difference in the required conformation for binding is a major determinant of receptor selectivity. For instance, the potent affinity of some tryptamine analogs for 5-HT2 receptors, coupled with their poor affinity for 5-HT1 receptors, suggests that the aminoethyl side chain adopts significantly different conformations when binding to these two receptor subtypes.
For this compound, the large and flexible (5-yloxy)acetic acid side chain adds another layer of conformational complexity. This chain can adopt various orientations relative to the indole ring, potentially influencing how the entire molecule presents itself to the receptor. It could fold back over the indole nucleus or extend away from it. This flexibility might allow the molecule to adapt to the binding pockets of different receptors, possibly leading to a broader spectrum of activity or, conversely, a highly specific interaction if one conformation is strongly favored by a particular receptor subtype. The bioactive conformation is likely to be a balance between the lowest energy state of the free ligand and the most stable state of the ligand-receptor complex.
Contributions of Specific Moieties to Receptor Selectivity and Potency
The 3-(2-aminoethyl)-1H-indole Core: This tryptamine backbone provides the foundational interactions for binding to serotonin receptors. The primary amine is crucial for the anchoring ionic bond, while the indole ring establishes hydrophobic and aromatic interactions. This core structure generally confers broad affinity for multiple 5-HT receptor subtypes.
The 5-position Substituent: The nature of the group at the 5-position is a key driver of selectivity.
Studies on various 5-substituted tryptamines have shown that this position can differentiate between 5-HT1A and 5-HT2A/2C receptors. For example, 5-substituted compounds often show high affinity for 5-HT1A receptors but may have variable affinity for 5-HT2A and low affinity for 5-HT2C receptors. nih.gov This suggests that the region of the binding pocket that accommodates the 5-substituent differs significantly between these receptor subtypes.
The (5-yloxy)acetic acid moiety in the target compound is particularly noteworthy. Its size and charge are likely to be major determinants of selectivity. If a receptor's binding pocket has a complementary positively charged residue and sufficient space to accommodate this bulky group, high potency and selectivity could be achieved. Conversely, steric hindrance or electrostatic repulsion in other receptors would lead to poor affinity. For example, some models of the 5-HT7 receptor suggest a secondary binding pocket that can accommodate larger fragments, and interactions with residues in this region are thought to be important for selectivity. nih.gov It is plausible that the (5-yloxy)acetic acid group could interact with such a secondary pocket in certain 5-HT receptor subtypes.
| Molecular Moiety | Probable Contribution |
| Indole NH | Hydrogen bond donation, stabilizing the ligand-receptor complex. nih.gov |
| Indole Ring | Aromatic and hydrophobic interactions with the receptor binding pocket. nih.gov |
| Ethylamine Side Chain | Provides the correct spacing between the indole and the amine. Its conformation is critical for subtype selectivity. |
| Terminal Amine (NH2) | Forms a key ionic bond with a conserved aspartate residue, anchoring the ligand. nih.gov |
| 5-oxyacetic acid Group | Major determinant of selectivity and potency through potential electrostatic and hydrogen bonding interactions; influences overall physicochemical properties. |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic properties and stability of a molecule.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This is commonly used to predict the interaction between a small molecule (ligand) and a protein receptor.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. An MD simulation of 2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetic acid, particularly when complexed with a protein receptor, would offer insights into the stability of the binding pose predicted by docking, the role of solvent molecules, and the dynamic behavior of the entire system. At present, no such simulation studies have been published for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with known biological activities (e.g., IC50 or Ki values) is required. For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties.
Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. The predictive power of the resulting model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. A robust and predictive QSAR model can then be used to estimate the biological activity of new, untested compounds.
A key outcome of QSAR analysis is the identification of the physicochemical descriptors that have the most significant impact on the biological activity of the compounds. For indole (B1671886) derivatives, important descriptors often include those related to hydrophobicity (e.g., logP), electronic effects (e.g., Hammett constants, partial charges), and steric properties (e.g., molar refractivity, topological indices).
By understanding which properties are most influential, medicinal chemists can make more informed decisions in the design of new analogs. For instance, if the QSAR model indicates that increased hydrophobicity is positively correlated with activity, modifications that increase the lipophilicity of the molecule could be prioritized.
Table 2: Hypothetical Physicochemical Descriptors and Their Correlation with Biological Activity
| Descriptor | Description | Correlation with Activity |
| LogP | Octanol-water partition coefficient | Positive |
| TPSA | Topological Polar Surface Area | Negative |
| MW | Molecular Weight | Positive |
| HBD | Number of Hydrogen Bond Donors | Negative |
| HBA | Number of Hydrogen Bond Acceptors | Positive |
| NRB | Number of Rotatable Bonds | Negative |
This table is for illustrative purposes and does not represent actual QSAR model data for the specified compound.
Analytical Methodologies for Research Applications
Chromatographic Techniques
Chromatography is a fundamental technique for the separation and analysis of 2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetic acid. Both high-performance liquid chromatography and gas chromatography are utilized, often tailored to the specific analytical objective.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common approach, separating the compound from impurities based on hydrophobicity. nih.govresearchgate.net
Method development focuses on optimizing several parameters to achieve sharp, well-resolved, and symmetrical peaks. nih.gov A typical RP-HPLC method would utilize a C8 or C18 stationary phase. nih.govresearchgate.net The mobile phase composition is critical for effective separation and often consists of an aqueous buffer (such as acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.netjst.go.jp Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the efficient elution of all components. nih.govresearchgate.net
Detection can be achieved using several methods. UV detection is possible due to the indole (B1671886) structure's absorbance of UV light. researchgate.net However, for higher sensitivity and selectivity, fluorescence and electrochemical detectors are preferred. researchgate.netlabmed.org.uk The native fluorescence of the indole ring allows for sensitive detection with excitation and emission wavelengths typically set around 280 nm and 350 nm, respectively. nih.govnih.gov
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 or C8, 4.6 x 250 mm, 5 µm | nih.govresearchgate.net |
| Mobile Phase A | 0.1% Acetic Acid in Water | nih.gov |
| Mobile Phase B | Acetonitrile | nih.govjst.go.jp |
| Elution | Gradient | nih.gov |
| Flow Rate | 1.0 mL/min | csic.es |
| Detection | Fluorescence (Ex: 280 nm, Em: 350 nm) or UV (280 nm) | nih.govresearchgate.net |
Due to its low volatility, this compound requires chemical modification, or derivatization, prior to analysis by Gas Chromatography (GC). nih.gov This process converts the non-volatile compound into a thermally stable and volatile derivative suitable for the GC system.
A common derivatization strategy for similar compounds involves a two-step process. First, the carboxyl and phenolic hydroxyl groups are protected, often through silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or through conversion to O-ethoxycarbonyl/tert-butyldimethylsilyl (EOC/TBDMS) derivatives. nih.govnih.gov This step is crucial for preventing thermal degradation and improving chromatographic peak shape.
The resulting volatile derivative is then separated on a capillary column, typically one with a nonpolar or medium-polarity stationary phase. mdpi.com The GC oven temperature is programmed to ramp up, allowing for the separation of the derivative from other volatile components in the sample. nih.gov Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a mass spectrometer for identification. mdpi.com
Mass Spectrometry-Based Approaches
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, provides unparalleled sensitivity and specificity for the analysis of this compound.
For the detection and quantification of trace levels of the compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. lenus.iemdpi.com This technique combines the separation power of HPLC with the high sensitivity and selectivity of a triple quadrupole mass spectrometer. nih.govnih.gov
Sample preparation can often be simplified to a "dilute-and-shoot" approach, minimizing sample handling and potential for analyte loss. nih.gov The chromatographic separation is typically achieved using a reversed-phase column with a fast gradient to ensure a short analysis time. nih.gov
The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), where the instrument is set to detect a specific precursor-to-product ion transition. nih.govnih.gov For this compound (exact mass: 234.0950), a hypothetical precursor ion [M+H]⁺ would be m/z 235.1. Specific product ions would be determined through infusion experiments, but would likely result from the cleavage of the acetic acid side chain or fragmentation of the ethylamine (B1201723) group. This highly specific detection method allows for quantification even in complex biological matrices. lenus.ie
Table 2: Representative LC-MS/MS Parameters for Trace Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | UPLC/HPLC with Reversed-Phase C18 column | nih.govnih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| MS Analyzer | Triple Quadrupole | nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Hypothetical Quantifier Transition | m/z 235.1 → [Product Ion 1] | N/A |
| Hypothetical Qualifier Transition | m/z 235.1 → [Product Ion 2] | N/A |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both the identification and quantification of this compound following derivatization. nih.govnih.gov The GC separates the derivatized analyte from other components, and the mass spectrometer provides mass spectral data for identification. nih.gov
After derivatization (e.g., silylation), the sample is injected into the GC-MS system. nih.gov The mass spectrometer, typically operating in electron ionization (EI) mode, bombards the eluted derivative with electrons, causing it to fragment in a reproducible manner. nih.gov The resulting mass spectrum, a pattern of fragment ions, serves as a chemical "fingerprint." For a silylated derivative of the target compound, characteristic fragment ions would include the molecular ion [M]⁺ and ions corresponding to the loss of silyl (B83357) groups or fragmentation of the side chains. nih.gov By comparing the obtained mass spectrum to a library of known spectra or by interpreting the fragmentation pattern, the compound can be unequivocally identified. unar.ac.idjocpr.com For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity by only monitoring specific, characteristic ions. nih.gov
High-Resolution Mass Spectrometry (HRMS) is indispensable for the definitive structural elucidation of this compound and its potential metabolites or degradation products. nih.gov Unlike nominal mass instruments, HRMS analyzers (such as Orbitrap or Time-of-Flight) can measure mass-to-charge ratios with extremely high accuracy (typically <5 ppm). nih.gov
This high mass accuracy allows for the unambiguous determination of the elemental composition of the parent ion, confirming the molecular formula. nih.gov When coupled with tandem mass spectrometry (MS/MS), HRMS provides high-resolution data for the fragment ions as well. und.edu Analyzing the accurate masses of these fragments allows for the precise determination of their elemental compositions, which is crucial for piecing together the molecule's structure and identifying the locations of functional groups. This level of detail is essential for distinguishing between isomers and confirming the identity of a novel compound. nih.govund.edu
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of newly synthesized or isolated compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise molecular structure of a chemical compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the carbon-hydrogen framework of this compound.
In a typical ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their splitting patterns reveal adjacent protons, and the integration of signals indicates the relative number of protons. For this molecule, one would expect distinct signals for the aromatic protons on the indole ring, the methylene (B1212753) protons of the acetic acid and ethylamine side chains, and the amine protons.
Similarly, a ¹³C NMR spectrum would show a unique signal for each chemically distinct carbon atom, providing a count of the different carbon environments within the molecule. The chemical shifts in both types of spectra are indicative of the electronic environment of the nuclei, confirming the presence of functional groups like the indole ring, ether linkage, carboxylic acid, and primary amine.
Table 1: Predicted ¹H NMR Spectral Characteristics for this compound
| Proton Type | Expected Chemical Shift Range (ppm) | Predicted Multiplicity |
|---|---|---|
| Indole N-H | 10.0 - 12.0 | Singlet (broad) |
| Carboxylic Acid O-H | 10.0 - 13.0 | Singlet (broad) |
| Aromatic C-H (Indole) | 6.5 - 7.8 | Doublet, Singlet, Doublet of Doublets |
| Methylene (-O-CH₂-COOH) | 4.5 - 5.0 | Singlet |
| Methylene (-CH₂-CH₂-NH₂) | 2.8 - 3.5 | Triplet, Triplet |
Note: This table represents theoretical predictions based on the compound's structure. Actual experimental values may vary based on solvent and other conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would feature characteristic absorption bands confirming its key structural components.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The indole ring system acts as a chromophore, which is expected to produce distinct absorption peaks in the UV region, typically between 200 and 300 nm, corresponding to π→π* electronic transitions. nih.gov
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Indole & Amine | N-H stretch | 3200 - 3500 |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
Bioanalytical Method Development for Research Samples
The quantification of this compound in complex biological samples is essential for pharmacokinetic and metabolic studies. This requires the development of sensitive and selective bioanalytical methods, often involving sophisticated sample preparation and chromatographic separation coupled with mass spectrometry detection. nih.govonlinepharmacytech.info
Sample Preparation Strategies for Biological Matrices (e.g., tissue homogenates, in vitro incubation media)
Biological matrices are complex mixtures containing proteins, lipids, salts, and other endogenous components that can interfere with analysis. nih.gov Therefore, a robust sample preparation step is critical to isolate the analyte of interest and remove potential interferences. Common strategies include protein precipitation, liquid-liquid extraction, and solid-phase extraction. gcms.cznih.gov
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the sample to denature and precipitate proteins. sci-hub.se The supernatant containing the analyte is then collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility. The choice of solvent and pH is crucial for achieving efficient extraction of an amphoteric compound like this compound. orientjchem.org
Solid-Phase Extraction (SPE): SPE offers higher selectivity and cleaner extracts compared to PPT and LLE. nih.gov A sample is passed through a solid sorbent cartridge that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be selected to optimize recovery.
Table 3: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation and removal | Fast, simple, inexpensive | Less clean extract, potential for matrix effects |
| Liquid-Liquid Extraction (LLE) | Differential solubility | Cleaner extract than PPT, concentration possible | Labor-intensive, requires immiscible solvents |
Validation of Analytical Methods for Research Accuracy and Precision
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. scispace.com For research applications, validation ensures that the data generated are accurate and precise. Key validation parameters include accuracy, precision, linearity, and selectivity. wjarr.comresearchgate.net
Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples with known concentrations and calculating the percent recovery. researchgate.net
Precision: This measures the degree of scatter between a series of measurements. It is expressed as the coefficient of variation (CV%) or relative standard deviation (RSD) of replicate measurements. pfigueiredo.org
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. scispace.com
Table 4: Key Bioanalytical Method Validation Parameters for Research
| Parameter | Description | Typical Acceptance Criteria (Research) |
|---|---|---|
| Accuracy | Closeness of measured value to the true value. | Mean value within ± 20% of the nominal value. |
| Precision | Agreement between replicate measurements. | Coefficient of Variation (CV) ≤ 20%. |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the analyte's retention time. |
Note: Acceptance criteria for research and discovery-phase studies are often wider than the ±15% typically required for regulated bioanalysis supporting clinical trials. pfigueiredo.org
Role As an Endogenous Metabolite and Its Biological Significance
Detection and Quantification in Preclinical Biological Systems
Occurrence in Mammalian Tissues and Biofluids (e.g., brain, urine, plasma in animal models)
No data available.
Spatiotemporal Distribution Studies
No data available.
Enzymatic Pathways Leading to Endogenous Formation
Role of Aldehyde Dehydrogenases in Tryptamine (B22526) Metabolism
While aldehyde dehydrogenases are involved in the metabolism of tryptamine to indole-3-acetic acid, there is no documented role for these enzymes in the formation of "2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetic acid". nih.govresearchgate.net
Contribution of Cytochrome P450 Enzymes
Cytochrome P450 enzymes are known to be involved in the metabolism of a wide range of endogenous and exogenous compounds, including tryptamine derivatives. nih.govnih.gov However, their specific contribution to the synthesis of "this compound" has not been reported.
Future Research Directions and Unexplored Avenues
Investigation of Novel Biological Targets beyond Neurotransmitter Receptors
While the tryptamine (B22526) core suggests an affinity for serotonin (B10506) receptors, a significant future direction is the exploration of targets entirely outside of classical neurotransmission. nih.gov The diverse bioactivities of indole-containing molecules support this hypothesis. nih.gov Research could focus on enzymes, alternative receptor families, and other proteins that are not traditionally associated with tryptamines.
Potential novel targets include:
Kinases: Certain indole-based compounds have been developed as potent and selective inhibitors of kinases like Haspin, which are involved in cell cycle regulation and represent targets for cancer therapy. acs.orgresearchgate.net Screening 2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetic acid against a broad panel of kinases could reveal unexpected inhibitory activity.
Metabolic Enzymes: Indole (B1671886) derivatives can influence metabolic processes. For example, some compounds inhibit enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which is a key player in inflammation and cancer. nih.gov Investigating the effect of this compound on enzymes involved in lipid or glucose metabolism could uncover new therapeutic applications.
Nuclear Receptors: These receptors regulate gene expression and are involved in a host of physiological processes. The structural features of the compound, including its carboxylic acid group, may allow it to interact with ligand-binding domains of nuclear receptors.
Ion Channels: The modulation of ion channel activity is another plausible, yet unexplored, mechanism of action. High-throughput screening using automated patch-clamp electrophysiology could efficiently test for such interactions.
Exploration of its Role in Undiscovered Metabolic Pathways
The metabolism of tryptophan and indole derivatives by gut microbiota produces a vast array of compounds that significantly impact host physiology, from gut barrier function to hepatic metabolism. nih.gov A key unexplored avenue is whether this compound can be generated as a microbial metabolite or if it can influence existing metabolic pathways.
Future research should investigate:
Microbial Biotransformation: Studies using representative gut bacteria could determine if they can synthesize this compound from dietary tryptophan or related precursors. Conversely, researchers could explore if the compound is metabolized by microbiota into other, as-yet-unidentified, bioactive molecules. mdpi.com
Host Metabolic Fate: Once absorbed, the compound's journey through host metabolic pathways is unknown. It may serve as a substrate for cytochrome P450 enzymes in the liver or interact with pathways like the kynurenine (B1673888) pathway, which is linked to inflammation and neurological conditions. nih.gov
Influence on Central Metabolism: Acetic acid, a component of the molecule's structure, is known to influence central metabolic pathways, such as increasing the production of 2,3-butanediol (B46004) in yeast by modulating key enzymes. mdpi.com It would be valuable to explore whether this compound or its metabolites can similarly alter metabolic fluxes in human cells, potentially impacting energy production or biosynthetic processes.
Development of Advanced in vitro Models for Mechanistic Elucidation
To accurately probe the compound's biological effects and mechanisms, it is crucial to move beyond simple cell monolayers and utilize more sophisticated in vitro systems that better recapitulate human physiology.
Key areas for development include:
3D Organoid and Spheroid Models: Utilizing patient-derived organoids (e.g., gut, liver, or tumor organoids) would provide a more physiologically relevant context to study the compound's efficacy and mechanism compared to traditional 2D cell cultures. acs.org
Cell-Free Synthesis and Screening: Cell-free protein synthesis (CFPS) systems offer a powerful platform for high-throughput screening and for studying direct interactions between the compound and a target protein without the complexity of a cellular environment. nih.gov This could rapidly identify binding partners and enzymatic substrates.
Microfluidic "Organ-on-a-Chip" Models: These devices can simulate the multi-organ complexity of the human body, allowing for the study of the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its effects across interconnected tissue types in a controlled setting.
| In Vitro Model | Research Application | Potential Insights |
|---|---|---|
| 3D Tumor Spheroids | Anticancer activity screening | Efficacy in a model mimicking solid tumor microenvironments. acs.org |
| Gut Organoids | Investigating effects on intestinal barrier function | Modulation of epithelial integrity and inflammatory responses. nih.gov |
| Cell-Free Protein Synthesis (CFPS) | Direct target interaction studies | Rapid identification of binding partners without cellular interference. nih.gov |
| Liver-on-a-Chip | Metabolism and hepatotoxicity assessment | Characterization of metabolic pathways and potential for drug-induced liver injury. |
Expansion of SAR Studies to Discover Unique Pharmacological Profiles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. For this compound, a systematic SAR exploration could unlock derivatives with enhanced potency, selectivity, or entirely new pharmacological profiles. nih.govbiomolther.org
Future SAR campaigns should focus on modifying three key regions of the molecule:
The Indole Ring: Introducing substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) at various positions on the indole scaffold can significantly alter binding affinity and selectivity for targets.
The Aminoethyl Side Chain: Alkylation of the terminal amine (e.g., creating dimethyl or diethyl derivatives) or altering the length of the ethyl chain can modulate receptor interactions and pharmacokinetic properties.
The 5-Oxyacetic Acid Group: Modifying the carboxylic acid to an ester, amide, or other bioisosteres could change the compound's polarity, cell permeability, and target interactions. For instance, amidation could shift activity towards different receptor subtypes. nih.gov
| Molecular Region for Modification | Example Modification | Predicted Pharmacological Impact |
|---|---|---|
| Indole Ring (Positions 2, 4, 6, 7) | Halogenation (e.g., F, Cl, Br) | Alter electronic properties, potentially increasing binding affinity or metabolic stability. |
| Aminoethyl Side Chain (Terminal Nitrogen) | N,N-dimethylation | Modify receptor subtype selectivity and blood-brain barrier permeability. researchgate.net |
| 5-Oxyacetic Acid Moiety | Conversion to methyl ester or primary amide | Change polarity, cell penetration, and potential interactions with target binding pockets. nih.gov |
Application of Multi-omics Technologies to Understand its Biological Context
To gain a holistic understanding of the compound's biological impact, multi-omics approaches are indispensable. These technologies can provide an unbiased, system-wide view of the cellular changes induced by the compound, revealing its mechanism of action and identifying biomarkers of its activity. mdpi.com
Integrated omics strategies should include:
Transcriptomics (RNA-seq): To identify genes and signaling pathways whose expression is significantly altered after treatment with the compound. This can provide clues about its primary targets and downstream effects. mdpi.com
Proteomics: To quantify changes in the cellular proteome, identifying proteins whose abundance or post-translational modifications are affected, offering a more direct link to cellular function.
Metabolomics: To analyze shifts in the cellular metabolome, revealing which metabolic pathways are impacted by the compound's activity. mdpi.com This could confirm hypotheses generated in Section 8.2.
Metagenomics: When studying interactions with gut microbiota, metagenomic analysis can reveal how the compound alters the composition and functional capacity of the microbial community. nih.gov
By integrating these datasets, researchers can construct a comprehensive network of the molecular interactions of this compound, paving the way for a deeper understanding of its biological role and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetic acid, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling indole derivatives with aminoethyl and acetic acid moieties via nucleophilic substitution or condensation reactions. For example, refluxing 5-hydroxyindole derivatives with bromoethylamine in acetic acid under nitrogen can yield intermediates, followed by esterification or hydrolysis to introduce the acetic acid group . Optimization may include adjusting reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios (e.g., 1:1.1 molar ratio of aldehyde to amine). Catalyst screening (e.g., sodium acetate) and solvent polarity adjustments (DMF/acetic acid mixtures) can improve yields .
Q. How should researchers confirm the purity and identity of synthesized this compound?
- Methodology : Use a combination of analytical techniques:
- HPLC with UV detection (≥97% purity threshold) .
- Mass spectrometry (MS) to verify molecular weight (e.g., expected m/z for C₁₂H₁₃N₂O₃: ~247.2).
- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with theoretical predictions (e.g., indole C3 proton at δ 7.2–7.5 ppm, acetic acid carbonyl at δ 170–175 ppm) .
Advanced Research Questions
Q. How do vibrational spectroscopy and computational modeling contribute to structural elucidation of indole-acetic acid derivatives?
- Methodology :
- FT-IR/Raman : Identify functional groups (e.g., NH stretching at 3400 cm⁻¹, C=O stretching at 1680 cm⁻¹) and assess hydrogen bonding in the indole-acetic acid backbone .
- DFT calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to predict vibrational frequencies, electronic properties (HOMO-LUMO gaps), and electrostatic potential surfaces. Discrepancies >5% between experimental and theoretical data may indicate conformational flexibility or solvent effects .
Q. What strategies resolve contradictions in biological activity data for indole-acetic acid analogs?
- Case Study : If conflicting results arise in antibacterial assays (e.g., MIC values varying by >2-fold):
- Replicate experiments under standardized conditions (pH, temperature, inoculum size).
- Validate assay interference : Test compound solubility (e.g., DMSO concentration ≤1%) and stability (HPLC monitoring).
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. aminoethyl groups at C5) to isolate pharmacophoric features .
Data Analysis and Stability
Q. How should researchers address discrepancies in purity data between supplier specifications and in-house results?
- Protocol :
Cross-validate with third-party standards (e.g., NIST reference materials).
Perform spike recovery experiments to assess matrix effects in HPLC/UV.
Use TGA/DSC to detect residual solvents or degradants not reported by suppliers .
- Example : A grey solid appearance (as noted in Safety Data Sheets) may indicate oxidation byproducts, requiring argon-blanketed storage .
Q. What are the key stability considerations for this compound during storage?
- Storage :
- Temperature : –20°C in amber vials to prevent photodegradation.
- Humidity : Desiccate (<30% RH) to avoid hydrolysis of the acetic acid moiety.
- Reactivity : Avoid strong oxidizers (e.g., peroxides) due to the indole ring’s susceptibility to electrophilic attack .
Biological and Pharmacological Applications
Q. What methodologies evaluate the pharmacokinetic (PK) properties of indole-acetic acid derivatives?
- In vitro :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
